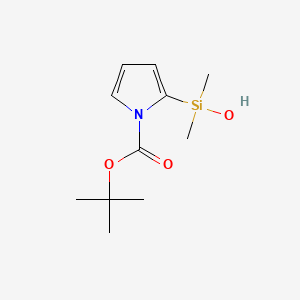

N-Boc-2-Hydroxydimethylsilanyl-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[hydroxy(dimethyl)silyl]pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3Si/c1-11(2,3)15-10(13)12-8-6-7-9(12)16(4,5)14/h6-8,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDVDBYGGISJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479056 | |

| Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879904-82-2 | |

| Record name | N-Boc-2-Hydroxydimethylsilanyl-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 879904-82-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc 2 Hydroxydimethylsilanyl Pyrrole and Its Analogues

Strategic Approaches to Pyrrole (B145914) Ring Formation

The construction of the pyrrole ring is a foundational step in organic synthesis due to the prevalence of this heterocycle in natural products and pharmaceuticals. thieme-connect.comnih.gov A variety of synthetic routes have been developed, each offering distinct advantages concerning substrate scope, substitution patterns, and reaction conditions.

The classical methods for pyrrole synthesis remain highly relevant for their reliability and broad applicability. These reactions, named after their discoverers, typically involve the condensation of acyclic precursors.

The Paal-Knorr synthesis , first reported in 1884, is a synthetically valuable method that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to yield a substituted pyrrole. wikipedia.orgyoutube.comorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the dicarbonyl starting material and the amine, making it a robust method for producing diverse pyrrole derivatives. wikipedia.orgrsc.org

The Knorr pyrrole synthesis is another widely used method that constructs the pyrrole ring from different starting materials: an α-amino-ketone and a compound with an activated methylene (B1212753) group (e.g., a β-ketoester). pharmaguideline.comwikipedia.org A significant consideration in this synthesis is the propensity of α-amino-ketones to self-condense, which necessitates their preparation in situ. wikipedia.org The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, with one being converted to an α-oximino derivative that is subsequently reduced by zinc dust to form the requisite α-amino-ketone. echemi.com

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgcdnsciencepub.com This method is particularly useful for preparing pyrroles with specific substitution patterns that may be difficult to access through other classical routes. cdnsciencepub.comresearchgate.net Despite its potential, the Hantzsch synthesis has historically been less utilized than the Paal-Knorr or Knorr methods but has seen renewed interest with the development of non-conventional reaction conditions. thieme-connect.com

Comparison of Classical Pyrrole Syntheses

| Synthesis Method | Key Reactants | General Conditions | Key Advantages |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compound + Ammonia/Primary Amine | Neutral or weakly acidic (e.g., acetic acid) | High versatility, mild conditions, readily available starting materials. wikipedia.orgalfa-chemistry.com |

| Knorr | α-Amino-ketone + β-Ketoester (or similar) | Requires in situ generation of α-amino-ketone (e.g., via reduction of an oxime with Zn/acetic acid). wikipedia.org | Provides access to specifically substituted pyrroles, particularly 2,4-dialkyl-3,5-dicarboxylic esters. cdnsciencepub.com |

| Hantzsch | α-Haloketone + β-Ketoester + Ammonia/Primary Amine | Base-catalyzed condensation. | Allows for the synthesis of a variety of substituted pyrroles, useful in medicinal chemistry. thieme-connect.comwikipedia.org |

Contemporary organic synthesis has driven the development of more efficient and atom-economical methods for pyrrole construction. These modern strategies often rely on transition-metal catalysis to facilitate novel bond formations and cyclization cascades.

Annulation strategies provide powerful routes to complex heterocyclic systems. For example, a Palladium(II) trifluoroacetate-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines has been developed for the one-pot synthesis of highly substituted pyrroles. mdpi.com This cascade reaction proceeds under mild conditions with oxygen as the terminal oxidant. mdpi.com Other approaches involve the stepwise annulation of rings onto a porphyrin core, demonstrating precise control over the construction of complex pyrrolic structures. rsc.org

Cyclization reactions represent another major class of modern pyrrole syntheses. Gold-catalyzed cascade reactions can convert appropriately substituted starting materials into pyrroles through a sequence of hydroamination and cyclization steps. organic-chemistry.org Similarly, base-mediated intramolecular cyclization of N-propargylamines offers a direct route to structurally diverse pyrroles. organic-chemistry.org Multicomponent reactions, which form several bonds in a single operation, have also emerged as highly efficient methods. A four-component synthesis of tetrasubstituted pyrroles using an ammonium (B1175870) salt as the nitrogen source has been developed, highlighting the power of these strategies to rapidly build molecular complexity. researchgate.net

Overview of Modern Pyrrole Synthesis Strategies

| Strategy | Catalyst/Reagent | Description | Reference |

|---|---|---|---|

| [4+1] Annulation | Pd(TFA)₂ | Reaction of α-alkenyl-dicarbonyl compounds with primary amines. | mdpi.com |

| Cascade Hydroamination/Cyclization | Gold (Au) catalysts | Reaction of α-amino ketones with alkynes. | organic-chemistry.org |

| Domino Annulation | (None specified) | Involves ring opening of donor-acceptor cyclopropanes followed by [3+2] annulation. | researchgate.net |

| Four-Component Cyclization | Metal-free | [2+1+1+1] condensation using ammonium salt as the nitrogen source. | researchgate.net |

Ruthenium catalysts have proven particularly effective in the synthesis of nitrogen-containing heterocycles. chesci.com These catalysts can operate through various mechanisms, including C-H bond activation and cycloaddition pathways, offering high efficiency and selectivity.

A general and highly regioselective synthesis of pyrroles has been developed using ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols. acs.org This protocol is distinguished by its high atom efficiency, broad substrate scope, and tolerance of various functional groups, making it a practical approach for preparing diverse pyrrole derivatives. acs.org Ruthenium complexes are also known to catalyze azide-alkyne cycloadditions (RuAAC), which, while typically forming triazoles, demonstrates the metal's utility in forming C-N bonds in a five-membered ring system. nih.govnih.gov The mechanism is believed to proceed through an oxidative coupling pathway to form a six-membered ruthenacycle intermediate, followed by reductive elimination. nih.gov This mechanistic principle underpins the broader application of ruthenium in constructing heterocyclic frameworks.

Features of Ruthenium-Catalyzed Pyrrole Synthesis

| Reaction Type | Key Features | Catalyst Example | Reference |

|---|---|---|---|

| Three-Component Reaction | High regioselectivity and atom efficiency; broad substrate scope (ketones, amines, diols). | Commercially available Ru-catalyst system. | acs.org |

| Azide-Alkyne Cycloaddition (RuAAC) | Forms 1,5-disubstituted 1,2,3-triazoles; proceeds via a ruthenacycle intermediate. Applicable to internal alkynes. | CpRuCl(PPh₃)₂, CpRuCl(COD) | nih.gov |

| Oxidative Alkyne Annulation | Involves C-H bond activation and coupling with internal alkynes. | Ru(II) catalysts | researchgate.net |

Installation of the Hydroxydimethylsilanyl Moiety

Following the formation of the pyrrole ring and N-Boc protection, the final key step is the introduction of the hydroxydimethylsilanyl group. This requires a regioselective functionalization, likely at the C2 position, which is often the most reactive site for electrophilic substitution in N-protected pyrroles.

A wide variety of organosilicon reagents are available for introducing silicon-containing functional groups into organic molecules. sigmaaldrich.com These reagents include hydrosilanes (containing a Si-H bond), silanols (Si-OH), and various alkoxysilanes (Si-OR). sigmaaldrich.com The reactivity of these compounds is often harnessed through transition-metal catalysis.

Hydrosilylation, the addition of a Si-H bond across an unsaturated C-C bond, is a common method for forming C-Si bonds, though it is not directly applicable to the silylation of an aromatic ring. researchgate.net More relevant are cross-coupling reactions where a pre-functionalized pyrrole (e.g., a halopyrrole) is coupled with a silylating agent. Alternatively, direct C-H functionalization offers a more atom-economical route. The choice of silane (B1218182) reagent is critical; for instance, a reagent like dichlorodimethylsilane (B41323) could be used, followed by hydrolysis to generate the desired hydroxydimethylsilanyl group.

Selected Silane Reagents for Organic Synthesis

| Reagent Class | Example | Primary Application | Reference |

|---|---|---|---|

| Hydrosilanes | Triethylsilane | Reducing agents, hydrosilylation reactions. | sigmaaldrich.com |

| Alkoxysilanes | Tetraethyl orthosilicate (B98303) (TEOS) | Silicon-based cross-coupling, surface functionalization. | sigmaaldrich.com |

| Silanols | Alkenyl(dimethyl)silanols | Palladium-catalyzed cross-coupling reactions. | sigmaaldrich.com |

| Halosilanes | Trichlorosilane | Precursors for other organosilanes, silylating agents. | sigmaaldrich.com |

Direct C-H silylation of heteroarenes is a powerful and efficient strategy for installing silyl (B83357) groups without requiring pre-functionalized substrates. This approach relies on transition-metal catalysts to selectively activate a specific C-H bond on the pyrrole ring.

Rhodium-based catalysts have been shown to effectively catalyze the dehydrogenative silylation of N-containing heteroarenes, including pyrroles. acs.org Studies have demonstrated that for N-phenylpyrrole, silylation occurs selectively on the pyrrole ring rather than the phenyl group, indicating the higher reactivity of the heterocycle's C-H bonds. acs.org Similarly, yttrium metallocene complexes have been used for the catalytic C-H silylation of pyrrole and thiophene (B33073) derivatives with secondary hydrosilanes. researchgate.net The regioselectivity of these reactions is often governed by steric factors; silylation typically occurs at the less hindered position, which for N-Boc-pyrrole would be the C2 and C5 positions. The steric bulk of the N-Boc group would likely direct silylation to the C2 position. A stepwise approach involving iododesilylation has also been developed for the regioselective preparation of 2,5-disubstituted pyrroles, offering a controlled method for introducing different functional groups at specific positions. dntb.gov.ua

N-Protection with the tert-Butoxycarbonyl (Boc) Group

The introduction of an electron-withdrawing group, such as the tert-butoxycarbonyl (Boc) group, onto the pyrrole nitrogen serves two primary functions: it reduces the electron-rich nature of the pyrrole ring, thereby increasing its stability towards oxidative degradation, and it facilitates regioselective deprotonation at the C2 position for subsequent functionalization.

The most common and direct method for the N-protection of pyrrole involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically performed in the presence of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP), which activates the Boc anhydride (B1165640). The reaction proceeds via nucleophilic attack of the pyrrole nitrogen on the activated carbonyl of the Boc anhydride. This method is widely adopted due to its high efficiency, mild conditions, and the straightforward purification of the resulting N-Boc-pyrrole.

The reaction conditions can be adapted, but a standard protocol involves stirring pyrrole with a slight excess of Boc₂O and a catalytic amount of DMAP in an aprotic solvent.

Table 1: Typical Conditions for N-Boc Protection of Pyrrole

An alternative to the direct protection of the pyrrole ring is the construction of the N-alkoxycarbonyl pyrrole from acyclic precursors. A notable one-pot method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720). nih.govorganic-chemistry.orgacs.org This approach, a variation of the Clauson-Kaas pyrrole synthesis, provides direct access to various N-alkoxycarbonyl pyrroles, including N-Boc-pyrrole, by heating the carbamate (B1207046) and 2,5-dimethoxytetrahydrofuran in a solvent such as acetic acid. nih.govacs.org

This method is particularly valuable as it allows for the introduction of various alkoxycarbonyl groups beyond just Boc, depending on the choice of the starting carbamate. nih.gov The reaction proceeds cleanly and in high yield, offering a robust alternative to the standard Boc anhydride procedure. nih.govorganic-chemistry.org

Table 2: Synthesis of N-Alkoxycarbonyl Pyrroles via Carbamate Condensation nih.gov

Multi-Step Synthetic Sequences and Optimization for N-Boc-2-Hydroxydimethylsilanyl-pyrrole

The synthesis of the title compound, this compound, is not documented as a single procedure and is best achieved through a multi-step sequence starting from the readily available N-Boc-pyrrole. The strategy hinges on the regioselective introduction of the silyl moiety at the C2 position, followed by conversion to the target silanol (B1196071).

A proposed synthetic pathway involves three key transformations:

N-Boc Protection of Pyrrole: As detailed in section 2.3.1.

Directed C2-Lithiation and Silylation: The Boc group acts as a powerful directed metalation group, rendering the adjacent C2 protons significantly more acidic than the C3 protons. Treatment of N-Boc-pyrrole with a strong, non-nucleophilic base at low temperature results in clean deprotonation at the C2 position. Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is a documented base for this specific transformation. researchgate.net The resulting 2-lithio-N-Boc-pyrrole is a potent nucleophile that can be trapped with a suitable silyl electrophile. To install the desired functionality, quenching the anion with chlorodimethylsilane (B94632) (ClSi(H)Me₂) would yield the intermediate, N-Boc-2-(dimethylsilyl)pyrrole.

Oxidation of Hydrosilane to Silanol: The final step is the selective oxidation of the silicon-hydrogen (Si-H) bond of the intermediate to a silicon-hydroxyl (Si-OH) bond. This transformation can be achieved using various methods. Catalytic hydrolytic oxidation using water as the oxidant in the presence of transition-metal catalysts (e.g., ruthenium or iridium complexes) is an efficient and mild option. organic-chemistry.orgacs.org Alternatively, stoichiometric oxidants such as peracetic acid have been shown to be effective for converting hydrosilanes to silanols. acs.org This step must be performed under carefully controlled conditions to prevent the self-condensation of the product silanol into a disiloxane (B77578).

Optimization:

Lithiation: Optimization of the lithiation step is critical for achieving high regioselectivity and yield. Key parameters include the choice of base (LTMP, s-BuLi, or n-BuLi), solvent (typically THF or diethyl ether), and temperature (-78 °C is common to ensure the stability of the organolithium intermediate). The exclusion of moisture and oxygen is paramount.

Silylation: The purity of the silylating agent, chlorodimethylsilane, is important to prevent side reactions. The addition of the electrophile should be performed at low temperature to control the exothermicity of the reaction.

Reactivity and Transformational Chemistry of N Boc 2 Hydroxydimethylsilanyl Pyrrole

Influence of the N-Boc Protecting Group on Pyrrole (B145914) Reactivity

The N-Boc group is a widely used protecting group for the nitrogen atom in pyrroles. Its presence is crucial for controlling the reactivity of the pyrrole ring, which is inherently electron-rich and prone to undesired reactions like polymerization in the presence of strong acids. uobaghdad.edu.iq The Boc group mitigates this high reactivity and allows for more selective chemical transformations. nih.gov

Steric and Electronic Effects on Electrophilic Aromatic Substitution (EAS) Regioselectivity

The N-Boc group exerts both steric and electronic effects that significantly influence the regioselectivity of electrophilic aromatic substitution (EAS) on the pyrrole ring.

Electronic Effects: The tert-butoxycarbonyl group is electron-withdrawing, which reduces the electron density of the pyrrole ring compared to an unprotected pyrrole. nih.gov This deactivation makes the ring less susceptible to electrophilic attack. However, the lone pair of electrons on the nitrogen atom still participates in the aromatic system, directing electrophiles to the C2 and C5 positions. pearson.comonlineorganicchemistrytutor.com In N-alkoxycarbonyl protected pyrroles, acylation reactions have been shown to occur exclusively at the 2-position. acs.org

Steric Effects: The bulky nature of the tert-butyl group in the N-Boc substituent provides significant steric hindrance. nih.gov This steric bulk can direct incoming electrophiles away from the adjacent C2 and C5 positions, favoring substitution at the C3 and C4 positions. rsc.org For instance, in iridium-catalyzed C-H borylation, N-Boc-pyrrole shows effectively complete regioselectivity for the 3-position, a direct contrast to unprotected pyrrole which is borylated at the 2-position. nih.govresearchgate.net This shift is attributed to the steric demand of the protecting group. nih.gov

| Pyrrole Derivative | Reaction | Major Product(s) | Reference |

|---|---|---|---|

| N-H Pyrrole | Acylation | 2-acylpyrrole | pearson.com |

| N-Boc-pyrrole | Acylation | 2-acylpyrrole | acs.org |

| N-H Pyrrole | Ir-catalyzed Borylation | 2-borylpyrrole | nih.gov |

| N-Boc-pyrrole | Ir-catalyzed Borylation | 3-borylpyrrole | nih.gov |

Prevention of Undesired Side Reactions (e.g., Oxidation, Electrophilic Over-substitution)

Unprotected pyrrole is highly reactive towards electrophiles and can easily undergo multiple substitutions and oxidation, often leading to the formation of polymeric tars, especially under acidic conditions. uobaghdad.edu.iqsci-hub.se The N-Boc group plays a critical role in preventing these undesired side reactions.

By reducing the electron density of the pyrrole ring, the N-Boc group moderates its reactivity, thus minimizing the chances of over-substitution. researchgate.net This deactivating effect makes the functionalization of the pyrrole ring more controllable. The protection of the nitrogen atom also prevents N-protonation in acidic media, which is a key step in the acid-catalyzed polymerization of pyrrole. uobaghdad.edu.iq While the N-Boc group is generally stable, it can be removed under specific acidic conditions, such as with trifluoroacetic acid (TFA), or through thermolysis, allowing for the restoration of the N-H bond after the desired modifications to the carbon framework have been achieved. sci-hub.seresearchgate.net

Chemical Transformations of the Pyrrole Nucleus

The N-Boc-2-hydroxydimethylsilanyl-pyrrole molecule can undergo a variety of chemical transformations at the pyrrole nucleus, guided by the directing effects of the N-Boc group and potentially influenced by the silyl (B83357) substituent.

Electrophilic Substitution Reactions at Pyrrole Ring Carbons

As discussed, N-Boc protected pyrroles can undergo electrophilic substitution reactions. The regiochemical outcome depends on a balance between the electronic directing effects of the pyrrole nitrogen and the steric hindrance of the N-Boc group. For many standard electrophilic substitutions like acylation, the reaction typically occurs at the C2 position if it is available. acs.org In the case of this compound, the C2 position is already substituted. Therefore, electrophilic attack would be expected to occur at the C5 position, which is electronically activated and sterically accessible, or potentially at the C3 or C4 positions depending on the specific electrophile and reaction conditions.

Carbon-Hydrogen (C-H) Functionalization Strategies (e.g., Ir-Catalyzed C-H Borylation)

Transition metal-catalyzed C-H functionalization offers a powerful method for the direct introduction of functional groups onto the pyrrole ring. Iridium-catalyzed C-H borylation is a notable example where the N-Boc group acts as a directing group. nih.gov For N-Boc-pyrrole, the borylation occurs selectively at the C3 position. nih.gov This methodology allows for the introduction of a boronic ester group, which can then be used in subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

For this compound, Ir-catalyzed C-H borylation would be expected to occur at one of the available C-H bonds (C3, C4, or C5). Based on the established directing effect of the N-Boc group, borylation would likely be directed to the C3 or C4 positions.

| Substrate | Catalyst System | Major Product | Yield | Reference |

|---|---|---|---|---|

| N-Boc-pyrrole | Ir catalyst, Pinacolborane | N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | 85% | nih.gov |

| N-Boc-indole | Ir catalyst, Pinacolborane | N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | 86% | nih.gov |

Cycloaddition Reactions (e.g., Diels-Alder, Cyclopropanation)

The aromaticity of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions like the Diels-Alder reaction. researchgate.net However, the introduction of an electron-withdrawing group on the nitrogen, such as the N-Boc group, can enhance its reactivity as a diene. N-protected pyrroles have been shown to undergo Diels-Alder reactions with highly reactive dienophiles, such as benzynes, to form bridged-ring amine products. nih.gov They can also participate in [4+3] cycloaddition reactions with oxyallyl cations to furnish cyclohepta[b]pyrroles. acs.org

In the context of N-Boc-2,5-dihydro-1H-pyrrole, a related but non-aromatic substrate, dirhodium-catalyzed reactions with aryldiazoacetates lead to C-H functionalization, while reactions with ethyl diazoacetate result in cyclopropanation of the double bond. nih.govresearchgate.net This suggests that the N-Boc-pyrrole system, under appropriate conditions and with suitable reagents, can be induced to participate in cycloaddition-type transformations. The specific reactivity of this compound in such reactions would depend on the nature of the reaction partner and the conditions employed.

Reductive Transformations of the Pyrrole Ring (e.g., Partial Reduction to Pyrrolines)

The N-Boc protecting group on the pyrrole ring of this compound significantly influences its reactivity towards reduction. Unlike the highly electron-rich N-H pyrrole, which is resistant to many reduction methods like the Birch reduction, the electron-withdrawing nature of the N-Boc group lowers the electron density of the aromatic ring, making it more susceptible to partial reduction. beilstein-journals.org This activation allows for the selective transformation of the pyrrole moiety into various pyrroline (B1223166) derivatives, which are valuable building blocks in organic synthesis.

The partial reduction of N-Boc pyrroles has been extensively studied and provides stereoselective pathways to disubstituted pyrrolines with high yields and excellent diastereoselectivities. nih.gov A common method involves dissolving metal reductions. For instance, the use of zinc powder in an acidic medium, a method known as the Knorr-Rabe partial reduction, can effectively reduce N-substituted pyrroles to 3-pyrrolines. beilstein-journals.org This process is presumed to proceed via protonation of the pyrrole to form an iminium ion, which is subsequently reduced. beilstein-journals.org

Furthermore, methodologies have been developed to achieve either cis or trans 2,5-disubstituted pyrrolines by carefully choosing the reduction conditions and substrates. nih.gov For a 2-substituted N-Boc pyrrole like this compound, these methods could be applied to generate diastereomerically enriched products. Additionally, reductive aldol (B89426) reactions can be performed on 2-substituted N-Boc pyrroles, yielding the anti aldol product with good selectivity. nih.gov The development of enantioselective routes has also been achieved through chiral protonation of the enolates formed during the reduction process, using chiral acids to quench the reaction. nih.gov

| Method | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Dissolving Metal Reduction | Lithium or Sodium in liquid NH₃, with a proton source (e.g., t-BuOH) | 2,5-Dihydro-1H-pyrroles (3-pyrrolines) | Requires an electron-withdrawing group on the nitrogen; provides access to various substituted pyrrolines. | nih.gov |

| Knorr-Rabe Type Reduction | Zinc powder, HCl (aq) | 3-Pyrrolines | Effective for electron-rich pyrroles and bicyclic α-ketopyrroles; proceeds via an iminium ion intermediate. | beilstein-journals.org |

| Reductive Aldol Reaction | Reducing agent (e.g., Li/NH₃), followed by an aldehyde | Substituted Pyrrolidines | Forms the anti aldol product with good selectivity on 2-substituted N-Boc pyrroles. | nih.gov |

| Enantioselective Reduction | Reducing agent, followed by a chiral proton source (e.g., ephedrine) | Enantiopure Pyrrolines | Achieves high enantiomeric excess through chiral protonation of an intermediate enolate. | nih.gov |

Skeletal Editing and N-Deletion Reactions

The concept of molecular editing, which involves the precise alteration of a molecular framework, has emerged as a powerful tool for structural diversification. acs.orgfigshare.com N-Boc protected pyrroles, including this compound, are suitable substrates for such transformations due to the activating and stabilizing effects of the Boc group. These reactions allow for ring expansion, atom insertion, or atom deletion, fundamentally changing the heterocyclic core.

One innovative approach is "skeletal recasting," where simple pyrroles are transformed into fully substituted, more complex pyrroles. acs.orgnih.gov This strategy utilizes a molecular perturbator, such as an azoalkene, to trigger a sequence of dearomative deconstruction followed by a rearomative reconstruction of the pyrrole ring. acs.orgnih.gov Another method involves the use of vinylcarbenes for the dearomative skeletal editing of pyrroles through a single carbon-atom insertion, leading to the formation of dihydropyridines. nih.gov

A particularly striking example of skeletal editing is the conversion of pyrroles into benzene (B151609) or naphthalene (B1677914) derivatives through nitrogen deletion. researchgate.netbohrium.comnih.gov This transformation begins with a Diels-Alder reaction between an N-Boc pyrrole and an alkyne or benzyne, forming a strained N-bridged bicyclic intermediate. thieme-connect.com Subsequent removal of the Boc group, followed by nitrosylation, triggers a cheletropic extrusion of dinitrogen monoxide (N₂O), resulting in the formation of a new aromatic ring. researchgate.netthieme-connect.com This N-deletion protocol effectively transforms the pyrrole core into a carbocyclic aromatic system, offering a novel method for scaffold hopping in drug discovery. bohrium.comnih.gov

| Strategy | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Skeletal Recasting | Azoalkene, Phosphoric Acid | Dearomatized Adduct | Tetra-substituted Pyrrole | acs.orgnih.gov |

| Carbon-Atom Insertion | Vinyl N-triftosylhydrazone (forms vinylcarbene), Rh₂(esp)₂ | Cyclopropane Intermediate | 2,5-Dihydropyridine | nih.govresearchgate.net |

| N₂O Deletion | 1. Alkyne or Benzyne (Diels-Alder) 2. Deprotection 3. Isoamyl nitrite (B80452) (Nitrosylation) | Strained N-bridged Bicyclic Compound | Substituted Benzene or Naphthalene | researchgate.netbohrium.comnih.govthieme-connect.com |

Synthetic Utility of the Hydroxydimethylsilanyl Group

Derivatization of the Hydroxyl Functionality

The hydroxydimethylsilanyl group [-Si(CH₃)₂OH] possesses a reactive hydroxyl moiety that is amenable to a wide range of chemical transformations analogous to those of common alcohols. nih.govresearchgate.net Derivatization of this group can be used to modify the compound's physical properties, such as volatility and stability, or to install functional handles for subsequent reactions. libretexts.orgsigmaaldrich.com The primary methods for derivatizing the Si-OH group are silylation, acylation, and alkylation.

Silylation: The hydroxyl group can react with silylating agents (e.g., chlorotrimethylsilane, BSTFA) to form a disiloxane (B77578) linkage (Si-O-Si). This reaction effectively protects the hydroxyl group and increases the compound's thermal stability and volatility, which can be advantageous for gas chromatography analysis. sigmaaldrich.comresearchgate.net

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides converts the silanol (B1196071) into an acyloxysilane (silyl ester). nih.govresearchgate.net This introduces a carbonyl functionality and can be used to attach various organic groups.

Alkylation: The formation of alkoxysilanes (silyl ethers) can be achieved through reactions with alkyl halides under basic conditions or via other standard etherification protocols.

The choice of derivatization strategy depends on the desired final product and the compatibility of the reagents with the N-Boc-pyrrole core. researchgate.net

Silicon-Mediated Cross-Coupling and Other Transformations

The hydroxydimethylsilanyl group makes this compound a highly valuable substrate for transition metal-catalyzed cross-coupling reactions. Organosilanols have emerged as practical and powerful alternatives to organoboron and organotin reagents in carbon-carbon bond formation. acs.orgnih.gov These reactions, often referred to as Hiyama-Denmark couplings, are known for their low toxicity, high stability of the silicon reagent, and mild reaction conditions. nih.govnih.gov

A key advantage of using organosilanols is the ability to perform the coupling under fluoride-free conditions. acs.org Activation is typically achieved using a Brønsted base, which deprotonates the silanol to form a more reactive alkali metal silanolate salt. nih.gov The crucial transmetalation step in the catalytic cycle is believed to proceed through a covalently linked palladium silanolate intermediate containing a Si-O-Pd bond. acs.orgnih.gov The stability of the organosilanol group allows it to be incorporated early in a synthetic sequence and carried through multiple steps before being utilized in a key bond-forming reaction. nih.gov This enables the coupling of the 2-pyrrolyl group with a diverse range of organic electrophiles.

| Coupling Partner (Electrophile) | Catalyst/Precatalyst | Activator/Base | Product Type | Reference |

|---|---|---|---|---|

| Aryl or Heteroaryl Halides (I, Br) | Pd(OAc)₂, PdCl₂(dppf), etc. | NaOH, KOSi(CH₃)₃, Cs₂CO₃ | 2-Arylpyrroles | acs.orgnih.govillinois.edu |

| Vinyl Halides or Triflates | Palladium complexes | Brønsted bases (e.g., NaOH) | 2-Vinylpyrroles | acs.orgnih.gov |

| Alkenyl Halides | Palladium complexes | Base | 2-Alkenylpyrroles | nih.gov |

| Alkynyl Halides | Palladium complexes | Base | 2-Alkynylpyrroles | nih.gov |

Coordination Chemistry Involving the Hydroxydimethylsilanyl Group

Coordination chemistry involves the formation of a complex between a central metal atom and one or more surrounding molecules or ions, known as ligands. libretexts.org Ligands act as Lewis bases, donating electron pairs to the metal, which acts as a Lewis acid. youtube.com The hydroxydimethylsilanyl group in this compound can participate in coordination chemistry primarily through the oxygen atom of the hydroxyl group.

The oxygen atom possesses lone pairs of electrons that it can donate to a metal center, allowing the Si-OH group to function as a monodentate ligand. numberanalytics.com This coordination is a fundamental aspect of its reactivity in silicon-mediated cross-coupling, where the formation of a Si-O-Pd linkage is a critical step in the catalytic cycle. acs.orgnih.gov Beyond this transient coordination, stable coordination complexes can be envisioned with various transition metals. The nature of the metal-ligand bond can influence the geometry, reactivity, and physical properties of the resulting complex. numberanalytics.com Depending on the reaction conditions and the metal center, the pyrrole nitrogen could also potentially act as a donor atom, raising the possibility of the molecule acting as a bidentate ligand, though this would require specific geometric arrangements.

Selective Deprotection Methodologies for the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. total-synthesis.com However, for a substrate like this compound, the choice of deprotection method is critical to avoid cleavage of the acid-sensitive hydroxydimethylsilyl moiety, which behaves similarly to a silyl ether. researchgate.netresearchgate.net Therefore, selective deprotection requires conditions that are mild enough to preserve the silyl group.

Standard deprotection using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents is often too harsh and can lead to the undesired cleavage of the C-Si or Si-O bonds. total-synthesis.comreddit.com Consequently, a variety of milder or non-acidic methods have been developed.

Lewis Acid-Mediated Deprotection: Lewis acids can facilitate Boc removal under milder conditions than Brønsted acids. For example, trimethylsilyl (B98337) iodide (TMSI) can deprotect N-Boc groups efficiently, and can even be used catalytically in the presence of a silylating agent like BSTFA. acs.org This method proceeds via an N-(CO₂TMS) intermediate. acs.org

Thermal Deprotection: Heating N-Boc protected amines, particularly in solvents like methanol (B129727) or 2,2,2-trifluoroethanol, can effect thermolytic cleavage of the Boc group. researchgate.netacs.org This method, often performed under continuous flow conditions, avoids the use of acid catalysts altogether and can be highly selective. acs.org

Mild Reagent-Based Methods: Certain reagents can achieve deprotection under nearly neutral conditions. A method using oxalyl chloride in methanol at room temperature has been reported to be effective for a diverse range of N-Boc compounds, including those with sensitive functional groups. rsc.orgnih.gov Additionally, simply heating with silica (B1680970) gel has been shown to deprotect N-Boc groups on thermally-sensitive heterocycles. rsc.orgnih.gov

The selection of the optimal deprotection strategy must balance the reactivity of the N-Boc group with the stability of the hydroxydimethylsilyl group, with thermal and certain Lewis acidic methods offering the most promising avenues for selective cleavage.

| Method | Reagents/Conditions | Likely Compatibility with -Si(Me)₂OH Group | Reference |

|---|---|---|---|

| Standard Acidolysis | TFA in CH₂Cl₂; or HCl in Dioxane/EtOAc | Low; risk of silyl group cleavage. | total-synthesis.com |

| Lewis Acid-Mediated | TMSI (catalytic or stoichiometric), MeCN | High; mild conditions that can preserve silyl ethers. | acs.org |

| Thermal (Flow Chemistry) | Methanol or TFE, 150-230 °C | High; avoids acidic reagents. Selectivity can be tuned by temperature. | acs.org |

| Oxalyl Chloride Method | (COCl)₂ in Methanol, Room Temperature | Moderate to High; mild conditions, but potential for reaction at Si-OH. | rsc.orgnih.gov |

| Solid-Phase Acid | Silica Gel, gentle heating | High; reported for sensitive heterocycles. | rsc.orgnih.gov |

| Basic Hydrolysis | Na₂CO₃ in DME (reflux); or TBAF in THF (reflux) | High; unlikely to affect the silyl group, but less common for Boc removal. | rsc.orgscispace.com |

Acid-Labile Cleavage Conditions

The N-Boc protecting group is notoriously susceptible to cleavage under acidic conditions. This acid lability is a cornerstone of its utility in organic synthesis, allowing for its removal under relatively mild protocols. For N-Boc protected pyrroles, this deprotection is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. researchgate.netnih.gov

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide. The instability of N-Boc-protected pyrroles under acidic conditions is a well-documented characteristic that can be exploited for their deprotection. nih.gov

While specific studies detailing the acid-labile cleavage of this compound are not prevalent in the reviewed literature, general principles of N-Boc deprotection on pyrrole rings can be applied. A variety of acidic reagents are effective for this transformation, with the choice often depending on the desired selectivity and the acid sensitivity of other functional groups present in the molecule.

Table 1: Representative Acidic Conditions for N-Boc Deprotection of Pyrroles

| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | >90 |

| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate (B1210297) | 0 - Room Temperature | 1 - 3 h | >90 |

| Oxalyl Chloride | Methanol (MeOH) | Room Temperature | 1 - 4 h | up to 90 nih.gov |

| Silica Gel | Toluene (reflux) | 110 | 5 h | 75 - 98 researchgate.net |

This table presents generalized conditions for N-Boc deprotection on various pyrrole substrates as specific data for this compound is not available. The hydroxydimethylsilyl group may exhibit sensitivity to strong acidic conditions, potentially leading to side reactions.

It is crucial to consider the stability of the hydroxydimethylsilyl group under these acidic conditions. Silyl ethers are known to be cleaved by strong acids, and thus, careful optimization of the reaction conditions would be necessary to achieve selective deprotection of the N-Boc group without affecting the silyl moiety. Milder acidic conditions or alternative deprotection strategies might be required to ensure the integrity of the hydroxydimethylsilyl group.

Thermolytic and Reductive Deprotection Protocols

Thermolytic Deprotection:

Thermal cleavage offers an alternative, acid-free method for the removal of the N-Boc group. This protocol is particularly useful for substrates that are sensitive to acidic conditions. researchgate.net The thermolytic deprotection of N-Boc groups on indoles and pyrroles can be conducted cleanly and in high yields, sometimes even in the absence of a solvent. researchgate.net This method involves heating the N-Boc protected compound at elevated temperatures, leading to the elimination of isobutylene and carbon dioxide.

The efficiency of thermolytic deprotection can be influenced by the substrate and the reaction conditions. For instance, the presence of silica gel has been reported to facilitate the deprotection of N-Boc groups from thermally-sensitive heterocycles. nih.gov Microwave-assisted heating has also been shown to accelerate the deprotection process significantly. researchgate.net Studies on a variety of N-Boc protected compounds have demonstrated that thermal deprotection is compatible with a wide range of functional groups. vapourtec.comresearchgate.net

Table 2: Thermolytic Deprotection of N-Boc-Amines

| Substrate Type | Conditions | Solvent | Yield (%) |

| N-Boc Heterocycles | Refluxing Toluene with Silica Gel | Toluene | Good to High researchgate.net |

| Structurally Diverse N-Boc Amines | Continuous Flow, High Temperature | Various | ≥90 - 95 vapourtec.com |

| N-Boc Indoles and Pyrroles | Neat, 180 °C | None | High arkat-usa.org |

This table provides examples of thermolytic deprotection for various N-Boc compounds. Specific data for this compound is not available in the cited literature.

Reductive Deprotection:

Information regarding the reductive deprotection of the N-Boc group on pyrrole rings is scarce in the reviewed scientific literature. While reductive cleavage is a common strategy for other nitrogen protecting groups like benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz), it is not a standard method for the removal of the N-Boc group. The stability of the Boc group to many reductive conditions is one of its key advantages as a protecting group. One study describes a zinc-mediated reductive elimination of a trichloroethyl ester in the presence of an N-Boc group, highlighting the orthogonality of these groups under specific reductive conditions. nih.gov

Orthogonal Protecting Group Strategies

Orthogonal protecting group strategies are fundamental in the synthesis of complex molecules, enabling the selective removal of one protecting group in the presence of others. jocpr.comnumberanalytics.com This approach allows for sequential chemical transformations at different sites of a molecule with high precision. jocpr.com The combination of an N-Boc group and a silyl ether, such as the hydroxydimethylsilyl group in this compound, presents a classic example of a potentially orthogonal set.

The N-Boc group is acid-labile, while silyl ethers are typically cleaved by fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF). scispace.com This difference in reactivity allows for the selective deprotection of either group. For instance, treatment with a fluoride source would be expected to cleave the hydroxydimethylsilyl group, leaving the N-Boc group intact. Conversely, carefully controlled acidic conditions could potentially remove the N-Boc group without affecting the silyl ether, although the stability of the silyl group to acid must be carefully considered.

The successful implementation of an orthogonal strategy relies on the careful selection of deprotection reagents and conditions to ensure high selectivity and avoid cleavage of other protecting groups. numberanalytics.com For example, tert-Butyldimethylsilyl (TBDMS) ethers are known to be orthogonal to acetate and benzyl protecting groups, allowing for selective deprotection under mild conditions. jocpr.com

Table 3: Orthogonal Deprotection Compatibility

| Protecting Group 1 | Deprotection Reagent 1 | Protecting Group 2 | Deprotection Reagent 2 | Orthogonality |

| N-Boc | Acid (e.g., TFA) | Hydroxydimethylsilyl | Fluoride (e.g., TBAF) | Yes |

| N-Boc | Acid (e.g., TFA) | Acetate (Ac) | Base (e.g., NaOMe) | Yes |

| N-Boc | Acid (e.g., TFA) | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Yes |

| Silyl Ether (e.g., TBDMS) | Fluoride (e.g., TBAF) | Acetate (Ac) | Base (e.g., NaOMe) | Yes jocpr.com |

This table illustrates the principle of orthogonal protection with common protecting groups. The orthogonality of N-Boc and hydroxydimethylsilyl groups is based on their distinct chemical labilities.

In a synthetic route involving this compound, one could envision a scenario where the silyl group is first removed to allow for a reaction at that position, followed by the deprotection of the N-Boc group to enable further functionalization of the pyrrole nitrogen. The success of such a strategy would hinge on the precise control of the reaction conditions at each deprotection step.

Applications in Advanced Organic Synthesis and Material Science

N-Boc-2-Hydroxydimethylsilanyl-pyrrole as a Versatile Building Block

The strategic placement of the N-Boc and 2-hydroxydimethylsilyl groups makes this compound a highly adaptable building block in organic synthesis. The Boc group serves to protect the pyrrole (B145914) nitrogen, preventing unwanted side reactions and directing functionalization to other positions on the ring. nih.gov Concurrently, the silyl (B83357) group can participate in a variety of coupling reactions or be modified to introduce further complexity.

Construction of Complex Organic Molecules

This compound serves as a foundational component for synthesizing more elaborate molecular architectures. The pyrrole core is a privileged scaffold found in numerous biologically active compounds. nih.gov The dual functionality of this building block allows for a programmed, stepwise approach to synthesis. The hydroxysilyl group, for instance, can be a precursor for cross-coupling reactions, such as the Hiyama coupling, or it can be transformed into other functional groups, providing a handle for further molecular elaboration. The N-Boc group ensures the stability of the pyrrole ring during these transformations and can be easily removed under acidic conditions when desired. nih.gov

| Functional Group | Chemical Structure | Primary Role in Synthesis | Typical Subsequent Reactions |

|---|---|---|---|

| N-Boc (tert-butoxycarbonyl) | -C(O)OC(CH₃)₃ | Nitrogen protection, directs electrophilic substitution | Deprotection under acidic conditions |

| Hydroxydimethylsilyl | -Si(CH₃)₂OH | Reactive handle for C-C bond formation | Cross-coupling reactions (e.g., Hiyama), conversion to other functional groups |

Stereoselective Synthesis of Advanced Intermediates (e.g., Disubstituted Pyrrolines)

Substituted pyrroles are valuable precursors for the synthesis of pyrrolines and pyrrolidines, which are core structures in many pharmaceuticals. The reduction of the pyrrole ring can generate multiple stereocenters, and controlling the stereochemistry of this process is a significant synthetic challenge. Starting with a functionalized pyrrole like this compound allows for the creation of highly substituted pyrrolines. semanticscholar.orgnih.gov

While direct stereoselective reduction of this specific compound is not extensively documented, general methodologies for the diastereoselective hydrogenation of substituted pyrroles are well-established. The bulky silyl group at the C2 position can act as a stereodirecting group, influencing the approach of the hydrogenation catalyst or reagent to one face of the pyrrole ring. This facial selectivity is crucial for establishing the desired relative stereochemistry in the resulting disubstituted pyrroline (B1223166) product. These pyrroline intermediates are, in turn, valuable for constructing more complex heterocyclic systems. researchgate.netrsc.org

Precursor in Natural Product Synthesis

The pyrrole motif is a ubiquitous feature in a vast array of marine and terrestrial natural products, many of which exhibit potent biological activities. psu.educhim.itrsc.org Synthetically modified pyrroles, particularly N-protected derivatives, are common starting points in the total synthesis of these complex molecules. psu.edu For example, N-Boc protected pyrroles have been utilized as key starting materials in the synthesis of the lamellarin class of marine alkaloids. chim.it

The presence of the 2-hydroxydimethylsilyl group on this compound provides a strategic advantage. It serves as a latent nucleophile or electrophile for carbon-carbon bond-forming reactions, which are essential for building the intricate frameworks of natural products. This functionality allows for the coupling of the pyrrole core to other complex fragments, a key strategy in convergent synthesis approaches that build large molecules from smaller, pre-functionalized pieces.

Development of Functional Materials

Pyrrole-based materials have garnered significant attention for their applications in organic electronics due to their inherent electron-rich nature and conductivity. researchgate.netmorressier.com The ability to functionalize the pyrrole ring allows for the fine-tuning of its electronic and physical properties, making it a versatile component in the design of novel functional materials. nih.gov

Design and Synthesis of Organic Electronic Components

Pyrrole-containing polymers and small molecules are integral to the field of organic electronics, serving as components in organic field-effect transistors (OFETs) and sensors. researchgate.netmdpi.com The incorporation of silicon into organic semiconducting materials is a known strategy to enhance properties such as thermal stability and charge carrier mobility.

This compound is a promising precursor for creating silicon-containing, pyrrole-based polymers. The hydroxysilyl moiety can undergo condensation reactions (polymerization) to form polysiloxanes with pyrrole units appended to the silicon backbone. Such hybrid materials could combine the favorable charge-transport properties of the pyrrole ring with the stability and processability of silicones. Furthermore, organosilane molecules can be used to form self-assembled monolayers (SAMs) on the surface of organic semiconductors, dramatically altering their electronic properties. arxiv.org

| Component | Potential Property Contribution | Relevance to Organic Electronics |

|---|---|---|

| Pyrrole Ring | π-conjugation, hole transport | Core of the organic semiconductor, facilitates charge movement. researchgate.net |

| Dimethylsilyl Group | Improved thermal stability, solubility in organic solvents | Enhances material durability and processability for device fabrication. |

| Polymer Backbone (via Si-O-Si bonds) | Flexible and stable framework | Creates robust thin films necessary for electronic components. |

Exploration in Photovoltaic Applications

The development of efficient organic photovoltaic (OPV) devices relies on the design of materials that can effectively absorb light and transport charge. Pyrrole-containing compounds, often as part of donor-π-acceptor architectures, are actively being researched for use in dye-sensitized solar cells (DSSCs) and bulk heterojunction solar cells. researchgate.nete3s-conferences.orgresearchgate.net The electron-donating character of the pyrrole ring makes it a suitable component for the donor material in OPVs. researchgate.net

The introduction of a silyl group, as in this compound, offers a pathway to new materials for photovoltaic applications. The silyl group can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport between molecules. By incorporating this building block into larger conjugated systems, it may be possible to tune the energy levels (HOMO/LUMO) of the resulting material to better match the solar spectrum and improve the efficiency of light-to-electrical conversion. researchgate.net

Strategies for Molecular Diversity and Library Generation

The unique structural features of this compound, namely the N-Boc protecting group, the reactive pyrrole core, and the functionalizable hydroxydimethylsilyl moiety, provide a powerful platform for diversity-oriented synthesis. These strategies can be broadly categorized based on the modification of each of these components.

The N-Boc (tert-butyloxycarbonyl) group serves as a protecting group for the pyrrole nitrogen, which can be selectively removed under acidic conditions. This deprotection unmasks the nitrogen atom, allowing for the introduction of a wide array of substituents. This straightforward functionalization at the N-1 position is a primary strategy for generating a library of N-substituted pyrroles. By employing a parallel synthesis approach, a diverse set of reactants can be introduced to the deprotected pyrrole, leading to a library of compounds with varied electronic and steric properties.

The pyrrole ring itself is an electron-rich aromatic system susceptible to electrophilic substitution at the C-3, C-4, and C-5 positions. This reactivity allows for the introduction of various functional groups, further expanding the chemical space of the resulting library. The directing effects of the silyl group at the C-2 position can influence the regioselectivity of these substitutions, offering a degree of control over the diversification process.

The hydroxydimethylsilyl group at the C-2 position is arguably the most versatile handle for molecular diversification. The silicon atom can participate in a variety of transformations, enabling the attachment of a broad range of molecular fragments. This functionality is pivotal for constructing libraries with significant structural variations.

One key reaction involving the hydroxydimethylsilyl group is the Hiyama cross-coupling reaction. In this palladium-catalyzed reaction, the silicon-carbon bond is activated by a fluoride (B91410) source, allowing for the coupling of the pyrrole core with various aryl, heteroaryl, or vinyl halides. The mild reaction conditions and high functional group tolerance of the Hiyama coupling make it an ideal tool for library generation. A hypothetical library synthesis could involve reacting this compound with a diverse set of commercially available halides.

The versatility of the hydroxydimethylsilyl group also extends to its conversion into other functional groups. For instance, oxidation of the silyl group can lead to the formation of a silanol (B1196071), which can then be further functionalized. Alternatively, Tamao-Fleming oxidation can be employed to replace the carbon-silicon bond with a carbon-oxygen bond, introducing a hydroxyl group at the C-2 position of the pyrrole ring. This hydroxyl group can then serve as a point for further diversification through etherification or esterification reactions.

To systematically generate a diverse library of compounds, a combinatorial approach can be employed, where different diversification strategies are combined. For example, a library can be constructed by first diversifying the substituent at the pyrrole nitrogen, followed by a Hiyama cross-coupling reaction at the C-2 position with a set of different halides. This multi-dimensional diversification approach can rapidly generate a large and structurally rich compound library.

The table below illustrates a hypothetical reaction matrix for the generation of a small, focused library based on this compound, showcasing the potential for molecular diversity.

| Entry | N-Substituent (R1) | C-2 Substituent (R2 via Hiyama Coupling) |

| 1 | H | Phenyl |

| 2 | H | 4-Fluorophenyl |

| 3 | H | 2-Thienyl |

| 4 | Methyl | Phenyl |

| 5 | Methyl | 4-Fluorophenyl |

| 6 | Methyl | 2-Thienyl |

| 7 | Benzyl (B1604629) | Phenyl |

| 8 | Benzyl | 4-Fluorophenyl |

| 9 | Benzyl | 2-Thienyl |

This table represents a conceptual framework for library generation. The successful synthesis of each compound would require specific optimization of reaction conditions.

Advanced Spectroscopic Elucidation and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of N-Boc-2-Hydroxydimethylsilanyl-pyrrole, providing unambiguous evidence of its atomic connectivity and chemical environment.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra offer a direct map of the hydrogen and carbon frameworks of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The three protons on the pyrrole (B145914) ring will appear as multiplets in the aromatic region, with their specific chemical shifts influenced by the electron-donating silyl (B83357) group and the electron-withdrawing N-Boc group. The large tert-butyl group of the Boc protector will produce a sharp singlet, integrating to nine protons, in the upfield aliphatic region. The six protons of the two methyl groups attached to the silicon atom will also yield a singlet, shifted slightly downfield due to the proximity of the silicon and hydroxyl groups. A broad singlet corresponding to the hydroxyl proton on the silanol (B1196071) group is also anticipated, the chemical shift of which can be highly dependent on solvent and concentration.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides complementary information. Key signals would include those for the four distinct carbons of the pyrrole ring. The carbon atom directly bonded to the silicon (C2) would be identifiable, as would the other aromatic carbons (C3, C4, C5). The N-Boc group will contribute three characteristic signals: a carbonyl carbon (C=O), a quaternary carbon, and the methyl carbons. Finally, the two equivalent methyl carbons attached to the silicon atom will appear as a single signal in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for analogous functional groups.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyrrole H3 | ~6.2 | ~110 |

| Pyrrole H4 | ~6.1 | ~112 |

| Pyrrole H5 | ~7.3 | ~122 |

| Pyrrole C2 (C-Si) | - | ~135 |

| Si-CH₃ | ~0.3 | ~-2 |

| Si-OH | Broad, variable | - |

| Boc C(CH₃)₃ | ~1.5 | ~28 |

| Boc C (CH₃)₃ | - | ~84 |

Silicon-29 (²⁹Si) NMR for Hydroxydimethylsilanyl Analysis

²⁹Si NMR spectroscopy is a highly specific technique for probing the environment of the silicon atom. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of this signal provides direct confirmation of the presence and oxidation state of the silicon atom. For a hydroxydimethylsilyl group attached to an aromatic ring, the chemical shift is anticipated to be in a characteristic range for tetracoordinate silicon, distinct from other silicon-containing species like siloxanes or silicates, thus confirming the integrity of the hydroxydimethylsilanyl moiety.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would establish the connectivity of the pyrrole ring protons. Cross-peaks would be expected between the H3 and H4 protons, and between the H4 and H5 protons, confirming their adjacent positions on the pyrrole ring. nih.govsigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. nih.govsigmaaldrich.com It would definitively link the signals of H3, H4, and H5 in the ¹H spectrum to the C3, C4, and C5 signals in the ¹³C spectrum. Similarly, it would connect the Boc methyl proton signal to the corresponding methyl carbon signal and the silyl-methyl proton signal to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. nih.govsigmaaldrich.com Key expected correlations include:

From the silyl-methyl protons (Si-CH₃) to the C2 carbon of the pyrrole ring, confirming the attachment point of the silyl group.

From the pyrrole H3 proton to the C2 and C5 carbons.

From the protons of the Boc group's tert-butyl moiety to the Boc carbonyl carbon and the quaternary carbon, confirming the structure of the protecting group.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups present in the molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the silanol group. The C-H stretching vibrations of the aromatic pyrrole ring and the aliphatic methyl groups would appear around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively. One of the most prominent peaks would be the strong carbonyl (C=O) stretch from the Boc protecting group, expected around 1700-1750 cm⁻¹. rsc.org Vibrations associated with the pyrrole ring (C=C and C-N stretching) would be found in the 1400-1600 cm⁻¹ region. Finally, characteristic absorptions for the Si-C and Si-O bonds would be present in the fingerprint region of the spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Silanol) | 3200-3600 | Broad, Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| Boc C=O Stretch | 1700-1750 | Strong |

| Pyrrole Ring C=C/C-N Stretch | 1400-1600 | Medium |

| Si-C Stretch | 1250-1270 | Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy offers complementary vibrational information and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be valuable for identifying the molecular fingerprint of the compound. Strong signals are expected for the pyrrole ring breathing modes and C=C stretching vibrations. The symmetric stretching of the Si-C bonds in the dimethylsilyl group would also likely produce a distinct and readily identifiable Raman signal. While the C=O and O-H stretches are also Raman active, they are typically less intense than in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational properties. uni.lu

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the precise molecular mass and elucidating the structure of this compound through fragmentation analysis. The monoisotopic mass of the compound has been identified as 241.11342 g/mol . epa.govuni.lu High-resolution mass spectrometry (HRMS) allows for the observation of the molecular ion and its adducts, providing confirmation of the elemental composition.

Under electrospray ionization (ESI) conditions, the compound readily forms various adducts. The predicted mass-to-charge ratios (m/z) for common adducts provide a characteristic fingerprint for the molecule in mass spectrometric analysis. uni.lu

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 242.12070 |

| [M+Na]⁺ | 264.10264 |

| [M+K]⁺ | 280.07658 |

| [M+NH₄]⁺ | 259.14724 |

| [M-H]⁻ | 240.10614 |

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers deeper structural insights. For 2-substituted pyrrole derivatives, fragmentation pathways are significantly influenced by the nature of the side-chain. nih.gov For this compound, characteristic fragmentation would involve the cleavage of the N-Boc protecting group and fragmentation of the hydroxydimethylsilyl moiety.

Key fragmentation pathways include:

Loss of isobutylene (B52900): A primary fragmentation involves the loss of C₄H₈ (56 Da) from the tert-butyl group, leading to a prominent ion.

Loss of the Boc group: Cleavage of the entire tert-butoxycarbonyl group (101 Da) is another expected pathway.

Cleavage of the silanyl group: Fragmentation can occur via the loss of a methyl group (CH₃, 15 Da) or a hydroxyl group (OH, 17 Da) from the silicon atom.

X-ray Diffraction for Solid-State Structural Determination

While specific, publicly available crystal structure data for this compound has not been identified, the application of single-crystal X-ray diffraction would yield a comprehensive structural model. The analysis of a suitable crystal would provide the parameters listed in the table below. For illustrative purposes, typical parameters that would be determined are shown.

Table 2: Illustrative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the crystal's symmetry (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | Density of the crystal (g/cm³) |

| R-factor | Indicator of the quality of the structural model |

This data would unequivocally confirm the connectivity of the atoms and reveal the planarity of the pyrrole ring, the geometry around the silicon atom, and the orientation of the bulky N-Boc group relative to the ring. Such information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Integration of Spectroscopic Data with Chemometric Approaches

Chemometrics employs mathematical and statistical methods to extract maximal information from chemical data. By integrating data from various spectroscopic techniques, a more robust and comprehensive understanding of this compound can be achieved. This approach is particularly useful for quality control, reaction monitoring, and quantitative analysis.

A typical chemometric workflow would involve collecting data from multiple spectroscopic sources, such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Each technique provides a unique data signature for the molecule.

Table 3: Spectroscopic Variables for Chemometric Analysis

| Spectroscopic Technique | Potential Variables (Features) |

|---|---|

| Mass Spectrometry (MS) | Intensity of specific m/z values (molecular ion, fragments) |

| Infrared (IR) Spectroscopy | Absorbance at characteristic wavenumbers (e.g., C=O stretch, Si-OH stretch) |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (ppm) and integrals of specific proton or carbon signals |

Multivariate analysis techniques, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS), can then be applied to this combined dataset. For instance, PCA could be used to differentiate batches of this compound based on subtle spectroscopic variations, identifying outliers or impurities. PLS regression could be used to build a model that predicts the concentration of the compound in a mixture based on its spectral data, offering a rapid alternative to traditional chromatographic methods. The integration of these data-driven approaches provides a powerful tool for the in-depth characterization and analysis of this complex molecule.

In-Depth Computational Analysis of N-Boc-2-Hydroxydimethylsilyl-pyrrole Remains an Unexplored Area of Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry investigations of the compound N-Boc-2-hydroxydimethylsilyl-pyrrole. Despite the growing interest in silicon-containing heterocyclic compounds for various applications in organic synthesis and materials science, this specific molecule has not been the subject of detailed quantum chemical studies, mechanistic analyses, or investigations into its electronic structure and intermolecular interactions.

The user's request for an article focusing on the computational and theoretical chemistry of N-Boc-2-hydroxydimethylsilyl-pyrrole, structured around a detailed outline including quantum chemical studies, bonding analysis, hydrogen bonding properties, and mechanistic insights, cannot be fulfilled at this time. The generation of a scientifically accurate and informative article as specified is contingent upon the existence of published research data, which is currently unavailable for this particular compound.

While general computational studies have been conducted on related structures, such as N-Boc-pyrrole derivatives and various silanols, these findings cannot be extrapolated to provide a precise and reliable analysis of N-Boc-2-hydroxydimethylsilyl-pyrrole. The unique combination of the N-Boc protecting group, the pyrrole ring, and the hydroxydimethylsilyl substituent at the 2-position would give rise to specific electronic and steric properties that necessitate a dedicated computational study.

Without experimental or theoretical data, any attempt to generate content for the requested sections—such as Aromaticity and Electron Density Distribution, Analysis of Silicon-Carbon and Silicon-Oxygen Bonding, Hydrogen Bonding Properties, and Transition State Analysis—would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, until research is conducted and published on N-Boc-2-hydroxydimethylsilyl-pyrrole, a detailed and authoritative article on its computational and theoretical chemistry, as outlined in the user's instructions, cannot be produced.

Computational and Theoretical Chemistry Investigations

Prediction of Reactivity and Regioselectivity

Computational studies are instrumental in predicting the reactivity and regioselectivity of pyrrole (B145914) systems. For N-Boc protected pyrroles, the Boc (tert-butoxycarbonyl) group is known to be electron-withdrawing, which influences the electron density of the pyrrole ring and, consequently, its reactivity in electrophilic substitution reactions.

While no specific computational models for N-Boc-2-Hydroxydimethylsilanyl-pyrrole were found, studies on other N-alkoxycarbonyl pyrroles suggest that the N-Boc group enhances the stability of the pyrrole ring. acs.orgnih.gov Computational predictions indicate that N-alkoxycarbonyl pyrroles are more electron-poor compared to their N-sulfonyl counterparts, which makes them less prone to protonation. acs.orgbath.ac.uk This electronic effect generally directs electrophilic aromatic substitution to the C2 and C5 positions of the pyrrole ring. However, in the case of this compound, the C2 position is already substituted. Therefore, electrophilic attack would be predicted to occur predominantly at the C5 position.

The hydroxydimethylsilyl group at the C2 position is expected to influence the regioselectivity further. Silicon can stabilize a positive charge in the transition state of an electrophilic attack (the β-silicon effect), which could affect the reaction pathways. Theoretical calculations, such as Density Functional Theory (DFT), would be necessary to precisely quantify the activation energies for electrophilic attack at the different positions (C3, C4, and C5) of the pyrrole ring to determine the most favorable site.

Modeling of Intermolecular Interactions and Self-Assembly

The modeling of intermolecular interactions is crucial for understanding the solid-state packing and potential for self-assembly of this compound. The molecule possesses several functional groups capable of engaging in non-covalent interactions: the hydroxyl (-OH) group on the silicon atom, the carbonyl (C=O) group of the Boc protector, and the pyrrole ring itself.

The hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Molecular modeling would likely predict the formation of strong intermolecular hydrogen bonds between these groups, leading to the formation of dimers or larger aggregates in the solid state or in non-polar solvents.

The pyrrole ring can participate in π-π stacking interactions, a common feature in the self-assembly of aromatic and heteroaromatic compounds. mdpi.com Additionally, the bulky tert-butyl group of the Boc protector and the dimethylsilyl moiety will introduce steric effects that will significantly influence the geometry of self-assembled structures.

Computational methods like molecular dynamics (MD) simulations could be employed to model the dynamic behavior of multiple this compound molecules and predict their aggregation and self-assembly tendencies in various solvents. Such simulations can provide insights into the morphology of potential supramolecular structures. uni.lu While specific studies on this molecule are not available, research on the self-assembly of other functionalized pyrroles and Boc-protected molecules indicates a high potential for forming ordered structures. researchgate.netnih.gov

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of synthetic routes that are both efficient and environmentally conscious is a cornerstone of modern chemistry. While specific green synthesis protocols for N-Boc-2-Hydroxydimethylsilanyl-pyrrole are still in their nascent stages, broader advancements in the synthesis of functionalized pyrroles offer a clear roadmap for future progress. The focus lies in minimizing waste, reducing reliance on hazardous materials, and maximizing atom economy.

Key sustainable approaches applicable to the synthesis of this and related compounds include:

Catalytic C-H Silylation: This method represents a highly atom-economical pathway to introduce the silyl (B83357) group directly onto the N-Boc-pyrrole core, avoiding pre-functionalization steps. The use of transition metal catalysts, such as those based on rhodium, is a promising avenue, with the potential for high regioselectivity.

Green Solvent Systems: A significant push is being made to replace conventional volatile organic solvents. Methodologies like the Paal-Knorr pyrrole (B145914) synthesis have been successfully adapted to solvent-free conditions or aqueous media. nih.govnih.gov

Mechanochemistry: This solventless technique utilizes mechanical force, often through ball-milling, to drive reactions. It has been effectively used for the synthesis of N-substituted pyrroles with the aid of bio-derived acid catalysts, showcasing a significant advancement in sustainable chemistry. mdpi.com

Heterogeneous Catalysis: The use of solid-supported catalysts is advantageous for simplifying product purification and enabling catalyst recycling. Nanoparticles and supported metal salts are among the heterogeneous catalysts being investigated for the synthesis of bioactive pyrrole compounds. rdd.edu.iq

| Feature | Traditional Synthesis | Emerging Sustainable Methodologies |

|---|---|---|